molecular formula C8H13N3O2 B13180369 5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13180369
M. Wt: 183.21 g/mol
InChI Key: LXLBBPJPABTJJO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: is a heterocyclic organic compound with a unique structure that includes a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 5-hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . Another approach involves the reductive amination of HMF with aqueous ammonia using a non-noble Ni/SBA-15 catalyst .

Industrial Production Methods: Industrial production methods for this compound are still under development, focusing on optimizing yield and purity while minimizing environmental impact. The use of eco-friendly reagents and catalysts is emphasized to adhere to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a compound of significant interest .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-(aminomethyl)-1,3,6-trimethylpyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O2/c1-5-6(4-9)7(12)11(3)8(13)10(5)2/h4,9H2,1-3H3

InChI Key

LXLBBPJPABTJJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)CN

Origin of Product

United States

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